

quality control for commercial D-(-)-3-Phosphoglyceric acid disodium salt

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

D-(-)-3-Phosphoglyceric acid disodium

Cat. No.:

B15611121

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Technical Support Center: D-(-)-3-Phosphoglyceric Acid Disodium Salt

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals using **D-(-)-3- Phosphoglyceric acid disodium** salt in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the biochemical role of D-(-)-3-Phosphoglyceric acid (3-PGA)?

D-(-)-3-Phosphoglyceric acid is a crucial metabolic intermediate in both glycolysis and the Calvin cycle.[1][2] In glycolysis, it is formed from 1,3-bisphosphoglycerate and serves as a precursor for the synthesis of other important molecules, including the amino acid serine.[1] In the Calvin-Benson cycle of photosynthesis, 3-PGA is one of the initial stable products of carbon fixation.[1][2]

Q2: What are the typical quality control specifications for commercial **D-(-)-3-Phosphoglyceric** acid disodium salt?

Commercial **D-(-)-3-Phosphoglyceric acid disodium** salt is typically supplied as a white powder.[3] Key quality control parameters are summarized in the table below.



Parameter	Specification	Method
Purity	≥93% (on a dry basis)	Enzymatic Assay
Water Content	<14%	Nuclear Magnetic Resonance (NMR)
Sodium (Na) Content	18-22% (on a dry basis)	Cation Trace Analysis
Solubility	50 mg/mL in H₂O	Visual Inspection
Appearance	White Powder	Visual Inspection

Q3: How should I properly store **D-(-)-3-Phosphoglyceric acid disodium** salt?

Proper storage is critical to prevent degradation of the product. Both the solid powder and stock solutions should be stored at -20°C for long-term stability.[1][3][4] For short-term use, refrigeration at 2-8°C is acceptable for brief periods, but freezing is highly recommended to minimize chemical breakdown.[1] It is also crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] Aliquoting stock solutions into smaller, single-use volumes is a best practice.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments using **D- (-)-3-Phosphoglyceric acid disodium** salt.

Issue 1: Inconsistent or Low Signal in Assays

Symptoms:

- Decreased signal intensity over time.
- Poor linearity in standard curves.
- Complete loss of signal.

Possible Causes & Troubleshooting Steps:



Possible Cause	Troubleshooting Steps
Degradation of 3-PGA Standard	1. Verify Storage: Confirm that the 3-PGA standard has been consistently stored at -20°C. [1] 2. Prepare Fresh Stock: If the stock solution is old or has undergone multiple freeze-thaw cycles, prepare a fresh solution from a new vial. [1] 3. Check pH: 3-PGA is prone to hydrolysis at acidic pH. Ensure the buffer used for preparing the standard solution has a neutral to slightly alkaline pH (7.0-8.0).[1]
Improper Sample Handling	Ensure Complete Dissolution: Vortex and briefly sonicate the solution to ensure the solid 3-PGA is completely dissolved before use.[1] 2. Calibrate Pipettes: Use calibrated pipettes to ensure accurate and consistent volume dispensing.[1] 3. Maintain Temperature: Allow standards to reach room temperature before use and keep them on ice during the experiment to minimize degradation.[1]

Issue 2: High Background Signal in Blank Samples

Symptoms:

 A significant signal is detected in the absence of the intended enzyme or in "no-template" controls.

Possible Causes & Troubleshooting Steps:



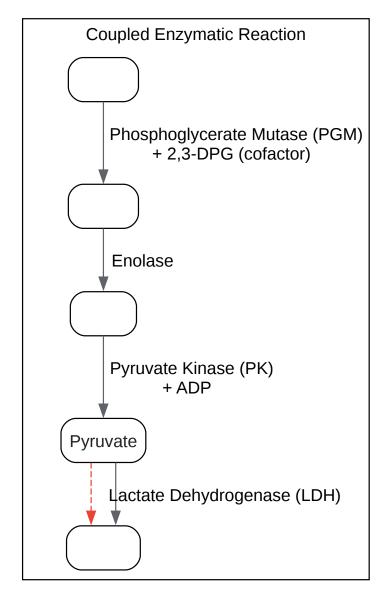
Possible Cause	Troubleshooting Steps
Reagent Contamination	1. Use High-Purity Reagents: Ensure all buffers, enzymes, and other reagents are of high purity and free from contaminating enzymatic activities that could produce or consume 3-PGA.[1] 2. Run Proper Controls: Include controls for each component of the reaction mix to identify the source of the background signal.
Microbial Contamination	Use Sterile Technique: Microbial contamination can lead to the enzymatic degradation of 3-PGA. Use sterile solvents and containers when preparing and storing solutions.[1]
Buffer Interference	Test Buffer Compatibility: Some buffer components, like chelating agents, might interfere with the assay. Test the compatibility of your buffer system with the assay.[1]

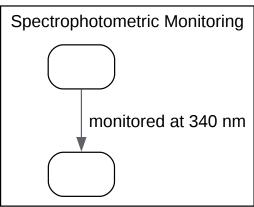
Experimental Protocols Enzymatic Assay for Purity Determination

This protocol describes a coupled enzymatic assay to determine the purity of **D-(-)-3- Phosphoglyceric acid disodium** salt.

Principle: The assay measures the amount of 3-PGA by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm. The reaction is coupled through the sequential action of phosphoglycerate mutase (PGM), enolase (ENO), pyruvate kinase (PK), and lactate dehydrogenase (LDH). The rate of NADH consumption is directly proportional to the concentration of 3-PGA in the sample.







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Coupled enzymatic reaction pathway for 3-PGA determination.



Reagents:

- Triethanolamine Buffer (100 mM, pH 7.6 at 25°C)
- Magnesium Sulfate (MgSO₄) Solution (50 mM)
- Potassium Chloride (KCl) Solution (2 M)
- Adenosine 5'-diphosphate (ADP) Solution (21 mM)
- β-Nicotinamide adenine dinucleotide, reduced form (NADH) Solution (6.4 mM)
- 2,3-Diphospho-D-glyceric acid (DPGA) solution (40 mM) as a cofactor for PGM
- L-Lactic Dehydrogenase (LDH)
- Pyruvate Kinase (PK)
- Enolase (ENO)
- Phosphoglycerate Mutase (PGM)
- D-(-)-3-Phosphoglyceric acid disodium salt (Sample and Standard)
- Deionized Water

Procedure:

- Prepare Reaction Mix: In a microcentrifuge tube, prepare a master reaction mix containing
 Triethanolamine buffer, MgSO₄, KCl, ADP, NADH, DPGA, LDH, PK, and Enolase.
- Prepare Sample and Standard: Accurately weigh and dissolve the 3-PGA sample and a known high-purity 3-PGA standard in deionized water to create stock solutions. Prepare serial dilutions for a standard curve.
- Set up the Assay: In a 96-well UV-transparent plate or quartz cuvettes, add the reaction mix.
- Initiate the Reaction: Add the 3-PGA sample or standard to the wells containing the reaction mix. The final component to initiate the full coupled reaction should be the Phosphoglycerate



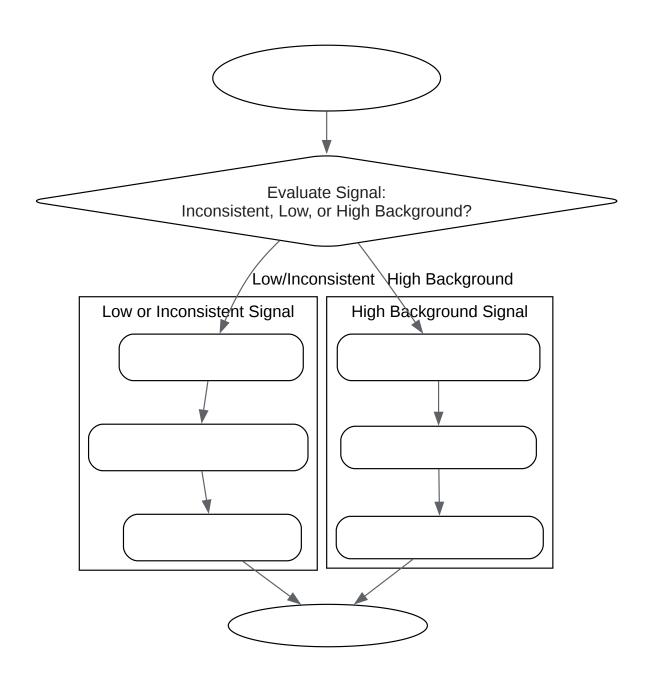
Mutase.

- Measure Absorbance: Immediately place the plate/cuvettes in a spectrophotometer set to 340 nm. Record the absorbance kinetically at 25°C for 5-10 minutes.
- Calculate Results: Determine the rate of change in absorbance (ΔA340/min) from the linear
 portion of the curve. Subtract the rate of the blank (no 3-PGA) from the rates of the
 standards and samples. Plot the standard curve and determine the concentration of the
 sample. Purity can then be calculated based on the initial weight of the sample.

Workflow & Logic Diagrams

The following diagrams illustrate common workflows and logical relationships for troubleshooting experiments involving **D-(-)-3-Phosphoglyceric acid disodium** salt.

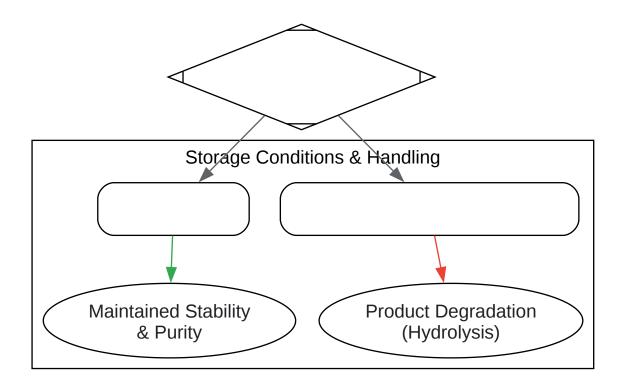




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General troubleshooting workflow for assay issues.





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Relationship between storage conditions and product stability.

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- To cite this document: BenchChem. [quality control for commercial D-(-)-3-Phosphoglyceric acid disodium salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611121#quality-control-for-commercial-d-3-phosphoglyceric-acid-disodium-salt]



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